

Protocol for N-terminal protein sequencing using Dansyl-proline.

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Compound of Interest

Compound Name: *Dansyl-proline*

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Application Note & Protocol

Topic: High-Sensitivity N-Terminal Protein Sequencing using Dansyl Chloride with Proline Quenching

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-terminal protein sequencing is a fundamental technique for protein characterization, quality control, and drug development. The dansyl chloride method offers a highly sensitive approach to identify the N-terminal amino acid of a protein or peptide. This method involves the reaction of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with the primary amine of the N-terminal residue. The resulting dansyl-peptide is then subjected to acid hydrolysis, which cleaves all peptide bonds but leaves the acid-resistant dansyl-amino acid bond intact^[1]^[2]. The highly fluorescent N-terminal dansyl-amino acid is then identified, typically by high-performance liquid chromatography (HPLC)^[3]. This application note provides detailed protocols for single N-terminal identification and for sequential sequencing via the Dansyl-Edman method, incorporating a critical proline quenching step to enhance reaction specificity.

Principle of the Method

The core of the method lies in the reaction between dansyl chloride and the unprotonated α -amino group of the N-terminal amino acid under mildly alkaline conditions^[4]^[5]. This forms a

stable sulfonamide linkage. Subsequent acid hydrolysis breaks down the polypeptide into its constituent amino acids. Because the dansyl-amino acid linkage is resistant to this hydrolysis, the N-terminal residue remains labeled and can be easily separated and identified due to its strong fluorescence under UV light[1][2]. The sensitivity of this fluorescence detection is approximately 100 times greater than that of methods identifying phenylthiohydantoin (PTH) derivatives from direct Edman degradation[6][7].

A crucial step in the protocol is the termination of the dansylation reaction. Excess dansyl chloride can lead to unwanted side reactions. The addition of a quenching agent, such as a proline solution, effectively consumes the remaining unreacted dansyl chloride, preventing these side reactions and improving the accuracy of the results[8].

Chemical Reaction Pathway

Caption: Reaction of Dansyl Chloride with the N-terminal amino acid of a peptide.

Experimental Workflows

Workflow 1: Single N-Terminal Amino Acid Identification

Caption: Workflow for identifying a single N-terminal amino acid.

Workflow 2: Sequential Sequencing (Dansyl-Edman Method)

Caption: Cyclical workflow for the Dansyl-Edman sequential sequencing method.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the dansyl chloride sequencing method.

Parameter	Value	Notes	Source
Sensitivity	~100x more sensitive than PTH-amino acid detection	Based on the high fluorescence quantum yield of the dansyl group.	[6][7]
Sample Requirement	1 nmole (Qualitative)	For basic identification of the N-terminal amino acid.	[9]
5-10 nmoles (Quantitative)	For accurate measurement of the amount of N-terminal amino acid.	[9]	
Hydrolysis Time	4 hours at 110°C	Sufficient for most dansyl-amino acid linkages.	[9]
18 hours at 110°C	Recommended for peptides with N-terminal Valine, Leucine, or Isoleucine due to steric hindrance.	[9]	
Reaction pH	~pH 9.5	Optimal for the reaction of dansyl chloride with the unprotonated N-terminal amine. Rate of hydrolysis of dansyl chloride increases rapidly above this pH.	[9]

Experimental Protocols

Protocol 1: Identification of a Single N-Terminal Amino Acid

1. Materials

- Peptide Sample (lyophilized, 5-10 nmol)
- Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO_3), pH 9.5
- Dansyl Chloride Solution: 5 mg/mL in anhydrous acetone (prepare fresh)
- Quenching Solution: 100 mg/mL Proline in water
- Hydrolysis Reagent: 6 M Hydrochloric Acid (HCl)
- Extraction Solvent: Ethyl Acetate
- Mobile Phase Solvents for HPLC (e.g., Acetonitrile, Water, buffer salts)
- Dansyl-amino acid standards mixture

2. Procedure

- Sample Preparation: Dissolve 5-10 nmol of the lyophilized peptide in 50 μL of Coupling Buffer in a microcentrifuge tube.
- Dansylation: Add 50 μL of the freshly prepared Dansyl Chloride Solution. Mix gently and incubate in the dark at 37°C for 1 hour.
- Quenching: To consume excess dansyl chloride, add 10 μL of the Proline Solution. Incubate in the dark at room temperature for 30 minutes[8].
- Drying: Evaporate the sample to dryness under a stream of nitrogen or in a vacuum centrifuge.
- Hydrolysis: Add 100 μL of 6 M HCl to the dried sample. Seal the tube under vacuum or flush with nitrogen. Incubate at 110°C for 4 hours (or 18 hours for N-terminal Val, Leu, Ile)[9].

- **Post-Hydrolysis Drying:** Evaporate the HCl to dryness in a vacuum centrifuge.
- **Extraction:** Resuspend the dried residue in 50 μ L of water. Extract the dansylated amino acid by adding 100 μ L of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
- **Sample Preparation for HPLC:** Carefully transfer the upper organic phase containing the dansyl-amino acid to a new tube and evaporate to dryness. Resuspend the sample in a suitable volume (e.g., 100 μ L) of the initial HPLC mobile phase.
- **Analysis:** Inject the sample onto a reverse-phase C18 HPLC column. Identify the dansyl-amino acid by comparing its retention time to that of known standards run under the same conditions. Use a fluorescence detector for detection (Excitation: \sim 340 nm, Emission: \sim 510 nm).

Protocol 2: Sequential Sequencing using the Dansyl-Edman Method

This protocol combines the sensitivity of dansylation with the sequential degradation of the Edman reaction^{[6][10]}.

1. Materials

- All materials from Protocol 1
- Phenylisothiocyanate (PITC)
- Coupling Buffer 2: 50% Pyridine in water, pH adjusted to \sim 9.0 with trifluoroacetic acid
- Anhydrous Trifluoroacetic Acid (TFA)
- Extraction Solvent 2: Heptane/Ethyl Acetate mixture

2. Procedure

- **Cycle 0 (Identify First Residue):** Take an initial aliquot (\sim 5%) of your starting peptide solution. Use this aliquot to identify the first N-terminal amino acid by following all steps in Protocol 1.

- Cycle 1 - Coupling: To the remaining 95% of the peptide sample, add PITC and Coupling Buffer 2. Incubate at 50°C for 30 minutes to form the PTC-peptide. Dry the sample.
- Cycle 1 - Cleavage: Add anhydrous TFA to the dried PTC-peptide to cleave the N-terminal residue as a thiazolinone derivative. Incubate for 15 minutes.
- Cycle 1 - Extraction & Sample Prep: Dry the sample to remove TFA. The thiazolinone derivative is typically extracted and discarded[6]. The remaining shortened peptide is dried.
- Cycle 1 - N-Terminal Identification: The dried, shortened peptide is now ready for the next cycle. Take a small aliquot (~5% of the remaining material). Use this aliquot to identify the new N-terminal amino acid by following all steps in Protocol 1.
- Subsequent Cycles: Repeat steps 2-5 to sequentially identify the amino acids down the peptide chain. The amount of peptide will decrease with each cycle, but the high sensitivity of the dansyl method allows for several rounds of sequencing.

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